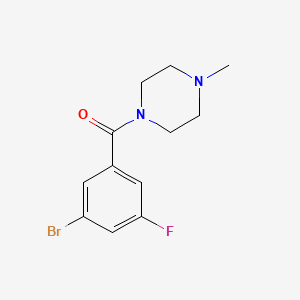
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C12H13BrFN2O It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the phenyl ring, along with a 4-methylpiperazin-1-yl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination at the 3rd position and fluorination at the 5th position using bromine and fluorine reagents under controlled conditions.
Piperazine Derivatization: The brominated and fluorinated phenylmethanone is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms on the phenyl ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The methanone group allows for condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored for potential therapeutic applications due to its unique structure.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring, along with the piperazine moiety, allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (3-Bromo-4,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone
- (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Comparison:
- (3-Bromo-4,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone: Contains an additional fluorine atom, which may alter its reactivity and binding properties.
- (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone: The presence of a chlorine atom instead of fluorine can affect its chemical behavior and applications.
- (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone: The nitro group introduces different electronic and steric effects, influencing its reactivity and potential uses.
Propiedades
Fórmula molecular |
C12H14BrFN2O |
|---|---|
Peso molecular |
301.15 g/mol |
Nombre IUPAC |
(3-bromo-5-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
Clave InChI |
SAODDFMLMXTOPP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















